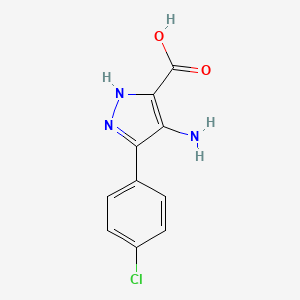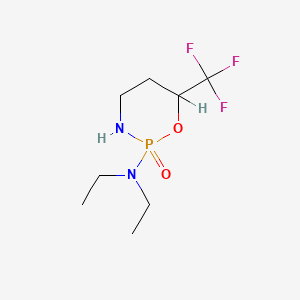
4'-Fluorochalcone, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluorochalcone, (Z)-, also known as (Z)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, is a fluorinated derivative of chalcone. Chalcones are a group of natural compounds known for their diverse biological activities and are characterized by the presence of an α,β-unsaturated carbonyl system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluorochalcone, (Z)- typically involves the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and acetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out .
Industrial Production Methods: While specific industrial production methods for 4’-Fluorochalcone, (Z)- are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Fluorochalcone, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Epoxides: Formed through oxidation.
Alcohols and Ketones: Formed through reduction.
Substituted Chalcones: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
4’-Fluorochalcone, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 4’-Fluorochalcone, (Z)- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4’-Methoxychalcone: Similar structure but with a methoxy group instead of a fluorine atom.
4’-Chlorochalcone: Contains a chlorine atom instead of fluorine.
4’-Bromochalcone: Contains a bromine atom instead of fluorine.
Comparison:
Eigenschaften
CAS-Nummer |
72758-70-4 |
|---|---|
Molekularformel |
C15H11FO |
Molekulargewicht |
226.24 g/mol |
IUPAC-Name |
(Z)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6- |
InChI-Schlüssel |
VKNQSJQWRINEFS-WDZFZDKYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


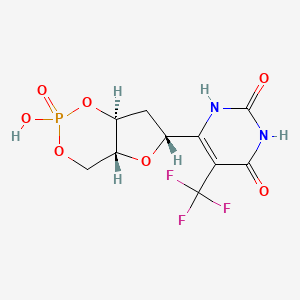
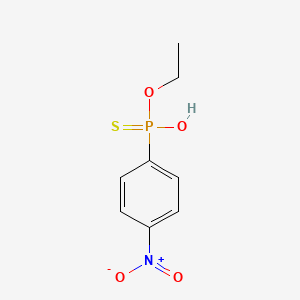

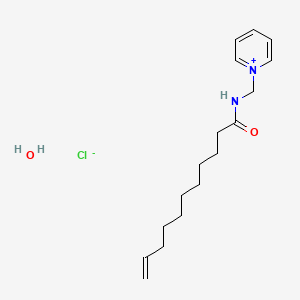
![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)



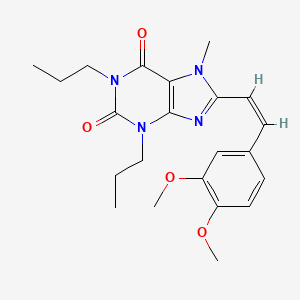
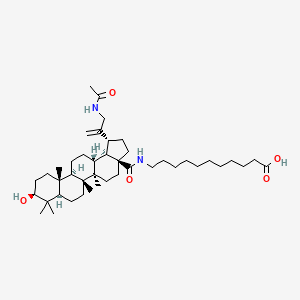

![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
